molecular formula C13H18OS B14655733 S-butyl 3-phenylpropanethioate CAS No. 53573-32-3

S-butyl 3-phenylpropanethioate

Cat. No.: B14655733
CAS No.: 53573-32-3
M. Wt: 222.35 g/mol
InChI Key: NYCYCJDPXDKGBG-UHFFFAOYSA-N
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Description

S-butyl 3-phenylpropanethioate: is an organic compound with the molecular formula C13H18OS It is a thioester, which means it contains a sulfur atom bonded to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-butyl 3-phenylpropanethioate typically involves the reaction of 3-phenylpropanoic acid with S-butyl thiol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond. The general reaction scheme is as follows:

3-phenylpropanoic acid+S-butyl thiolDCCS-butyl 3-phenylpropanethioate+dicyclohexylurea\text{3-phenylpropanoic acid} + \text{S-butyl thiol} \xrightarrow{\text{DCC}} \text{this compound} + \text{dicyclohexylurea} 3-phenylpropanoic acid+S-butyl thiolDCC​S-butyl 3-phenylpropanethioate+dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-butyl 3-phenylpropanethioate can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form the corresponding alcohols and thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as or are commonly used.

    Reduction: or are typical reducing agents.

    Substitution: or can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various thioester derivatives.

Scientific Research Applications

Chemistry: S-butyl 3-phenylpropanethioate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used to study enzyme interactions and the role of thioesters in metabolic pathways.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of S-butyl 3-phenylpropanethioate involves its interaction with nucleophiles and electrophiles. The sulfur atom in the thioester bond is particularly reactive, making it a key site for chemical reactions. The compound can act as an acylating agent, transferring the acyl group to nucleophilic targets.

Comparison with Similar Compounds

  • n-butyl 3-phenylpropanethioate
  • sec-butyl 3-phenylpropanethioate
  • tert-butyl 3-phenylpropanethioate

Uniqueness: S-butyl 3-phenylpropanethioate is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. The presence of the sulfur atom in the thioester bond distinguishes it from other esters and contributes to its distinct chemical properties.

Properties

CAS No.

53573-32-3

Molecular Formula

C13H18OS

Molecular Weight

222.35 g/mol

IUPAC Name

S-butyl 3-phenylpropanethioate

InChI

InChI=1S/C13H18OS/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3

InChI Key

NYCYCJDPXDKGBG-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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